molecular formula C17H16N2OS2 B2755704 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034513-29-4

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2755704
CAS RN: 2034513-29-4
M. Wt: 328.45
InChI Key: OYAQNOAGLNZVBU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. This research focused on optimizing the spacer length linking two pharmacophoric moieties to achieve high inhibitory activities. The study highlights the potential use of similar urea compounds in developing treatments for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain (Vidaluc et al., 1995).

Osmolyte Mixture in Marine Organisms

Research into marine cartilaginous fishes and the coelacanth revealed the use of a urea-methylamine mixture as osmolytes. These compounds act as protein stabilizers in organisms facing environmental water stress. The study suggests potential applications of urea derivatives in understanding and mimicking natural stress responses in aquatic organisms (Lin & Timasheff, 1994).

Anion Receptors for Amino-Acid Derivatives

Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas have been synthesized to study their binding constants with N-protected amino acid salts. These urea derivatives offer insights into the development of anion receptors, which can have applications in biochemistry and pharmaceuticals for targeted molecule recognition (Roussel et al., 2006).

Neuropeptide Y5 Receptor Antagonists

Trisubstituted phenyl urea derivatives were explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. This research is crucial for developing treatments for obesity and other metabolic disorders, as NPY5 receptor antagonism could reduce food intake and promote weight loss (Fotsch et al., 2001).

Conformational Adjustments in Molecular Assemblies

Studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its urea derivatives have shed light on conformational adjustments over intramolecular hydrogen-bonded synthons. This research has implications for the design of molecular assemblies and materials science, particularly in developing novel crystal structures and materials with specific properties (Phukan & Baruah, 2016).

Urea-Fluoride Interaction Studies

Research on 1,3-bis(4-nitrophenyl)urea's interaction with various oxoanions, including fluoride, has provided valuable insights into hydrogen bonding and proton transfer mechanisms. These studies are essential for developing sensors and understanding molecular interactions in various chemical and biochemical contexts (Boiocchi et al., 2004).

properties

IUPAC Name

1-(2-methylphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-5-2-3-6-14(12)18-17(20)19-16(13-8-10-21-11-13)15-7-4-9-22-15/h2-11,16H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAQNOAGLNZVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(o-tolyl)urea

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